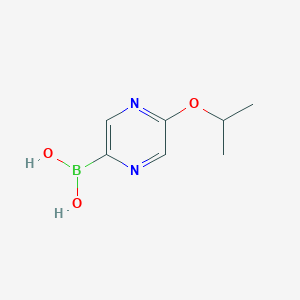

5-(Isopropoxy)pyrazine-2-boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Isopropoxy)pyrazine-2-boronic acid is a chemical compound with the molecular formula C7H11BN2O3 . It contains a total of 24 bonds, including 13 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 2 hydroxyl groups, and 1 aromatic ether .

Synthesis Analysis

The synthesis of 5-(Isopropoxy)pyrazine-2-boronic acid and similar compounds often involves Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Protodeboronation of pinacol boronic esters, a less developed process, has also been reported .Molecular Structure Analysis

The molecular structure of 5-(Isopropoxy)pyrazine-2-boronic acid includes 24 bonds in total. There are 13 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 2 hydroxyl groups, and 1 aromatic ether .Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a key process in the chemical reactions involving 5-(Isopropoxy)pyrazine-2-boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Another important reaction is the protodeboronation of pinacol boronic esters, which allows for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications

- Application : 5-(Isopropoxy)pyrazine-2-boronic acid serves as a valuable boron reagent in Suzuki–Miyaura cross-coupling reactions. It participates in the construction of complex molecules by coupling with various aryl or vinyl halides, enabling the synthesis of diverse organic compounds .

- Application : This compound undergoes catalytic protodeboronation, leading to formal anti-Markovnikov hydromethylation of alkenes. The resulting products are synthetically valuable and can be applied to natural product synthesis .

- Application : 5-(Isopropoxy)pyrazine-2-boronic acid contributes to the creation of enantioenriched organoboron compounds, which subsequently undergo transformations into functional groups with high enantioselectivity .

- Application : This compound allows access to a broad range of transformations, including oxidations, aminations, halogenations, and C–C bond formations (e.g., alkenylations, alkynylations, and arylations) .

- Application : Researchers have employed 5-(Isopropoxy)pyrazine-2-boronic acid in the formal total synthesis of specific natural products, such as d-®-coniceine and indolizidine 209B .

Suzuki–Miyaura Coupling

Hydromethylation of Alkenes via Protodeboronation

Asymmetric Synthesis

Functional Group Transformations

Total Synthesis of Natural Products

Radical-Polar Cross-Over Reactions

Mechanism of Action

The Suzuki–Miyaura coupling reaction, which is central to the action of 5-(Isopropoxy)pyrazine-2-boronic acid, involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .

Safety and Hazards

While specific safety and hazard information for 5-(Isopropoxy)pyrazine-2-boronic acid is not available, similar compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s always recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The future directions for research involving 5-(Isopropoxy)pyrazine-2-boronic acid are likely to involve further exploration of its synthesis and reactions. For instance, the Suzuki–Miyaura coupling reaction is a key area of focus, given its wide applicability in carbon–carbon bond-forming reactions . Additionally, the protodeboronation of pinacol boronic esters, which allows for formal anti-Markovnikov alkene hydromethylation, represents a valuable but less explored transformation .

properties

IUPAC Name |

(5-propan-2-yloxypyrazin-2-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BN2O3/c1-5(2)13-7-4-9-6(3-10-7)8(11)12/h3-5,11-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZIABQRHUBKQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=N1)OC(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 2-(([1,1'-biphenyl]-4-carbonyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2831569.png)

![5-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2831571.png)

![2-(4-benzylpiperazino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2831572.png)

![4-((2,5-dimethylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2831574.png)

![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(isopropylsulfonyl)benzamide](/img/structure/B2831575.png)

![tert-butyl 4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B2831579.png)

![Diethyl 5-(2-(benzo[d]thiazol-2-ylthio)propanamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2831581.png)

![3-[(3,4-Dichlorophenyl)methyl]-8-(2,5-dimethylphenyl)-1-methyl-1,3,5-trihydroi midazolidino[1,2-h]purine-2,4-dione](/img/structure/B2831587.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(dimethylamino)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2831589.png)